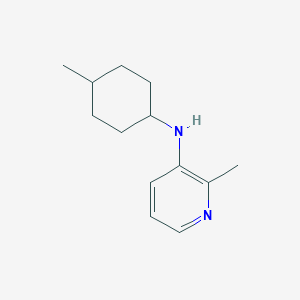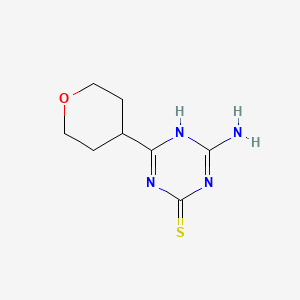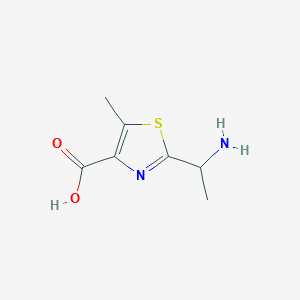![molecular formula C11H11Cl2N3O2 B13235892 tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13235892.png)
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-5(4H)-carboxylate
- tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate
Uniqueness
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and dichloro groups enhances its stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H11Cl2N3O2 |
|---|---|
Poids moléculaire |
288.13 g/mol |
Nom IUPAC |
tert-butyl 4,6-dichloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-9-6(5-14-16)7(12)4-8(13)15-9/h4-5H,1-3H3 |
Clé InChI |
BRGIRZBUNBPDTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)





![1-[3-(Aminomethyl)oxan-3-yl]-3-(methylamino)propan-2-ol](/img/structure/B13235858.png)




![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)
